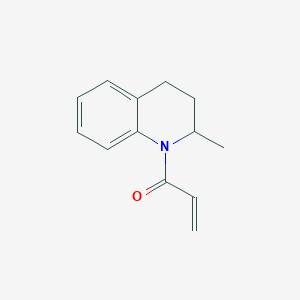
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of prop-2-en-1-one, which is a type of organic compound known as a chalcone . Chalcones are known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of a similar compound, prop-2-en-1-one, has been studied using molecular dimension simulations . These studies often calculate properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Scientific Research Applications
Antimicrobial Activity
The synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their antimicrobial properties have been explored. These compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, indicating their potential for developing new antimicrobial agents (Ashok et al., 2014).
Chemical Synthesis Enhancements
Innovative methods have been developed for synthesizing quinoline derivatives, including 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, using ultrasound- and microwave-assisted techniques. These methods offer a more efficient pathway compared to traditional synthesis, highlighting the versatility of quinoline derivatives in chemical synthesis (Ashok et al., 2014).
Photophysical Properties
Research into the photophysical properties of PRODAN derivatives, which are structurally related to quinoline compounds, has provided insights into the excited states of these molecules. Understanding these properties is crucial for their application in fluorescence-based sensors and probes (Lobo & Abelt, 2003).
Molecular Recognition
Quinoline derivatives have been studied for their ability to act as molecular recognition agents. Optically pure quinoline compounds have shown potential for chiral discrimination of acids, which could be useful in analytical chemistry for identifying and quantifying specific isomers (Khanvilkar & Bedekar, 2018).
Sensing Technologies
Quinoline-based chemosensors have been developed for detecting metal ions and cyanide in aqueous solutions. These sensors exhibit high selectivity and sensitivity, demonstrating the utility of quinoline derivatives in environmental monitoring and safety applications (You et al., 2015).
properties
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDROPXHIRKSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

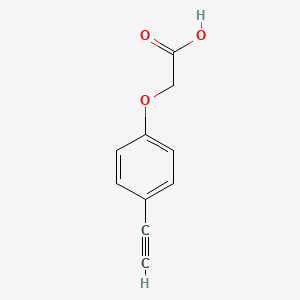
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)
![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)
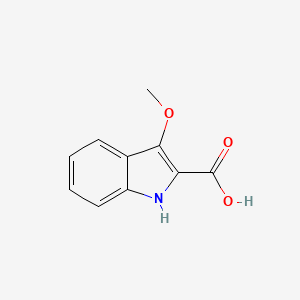

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)
![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)
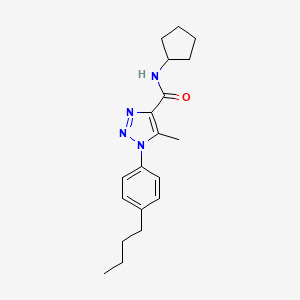
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)
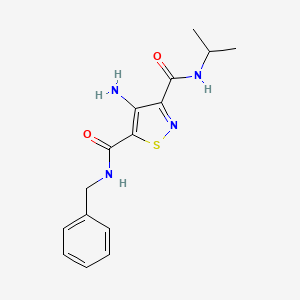
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)
![Methyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B2556824.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)
![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)